(5-Amino-2-fluorophenyl)boronic acid hydrochloride
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Overview
Description
(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H8BClFNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluorophenyl)boronic acid hydrochloride typically involves the reaction of 5-amino-2-fluorophenylboronic acid with hydrochloric acid. The process can be carried out under mild conditions, ensuring the stability of the boronic acid moiety. The reaction is usually performed in an aqueous medium, followed by purification steps such as recrystallization to obtain the hydrochloride salt in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylboronic acids depending on the reagents used
Scientific Research Applications
(5-Amino-2-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and sensors
Mechanism of Action
The mechanism of action of (5-Amino-2-fluorophenyl)boronic acid hydrochloride involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The amino and fluoro groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Lacks the amino group, resulting in different reactivity and applications.
5-Chloro-2-fluorophenylboronic acid:
2-Amino-5-fluorophenylboronic acid: Similar structure but with different positional isomerism, affecting its chemical properties and applications.
Uniqueness
(5-Amino-2-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both amino and fluoro groups, which confer distinct electronic and steric properties. These features enhance its versatility in various chemical reactions and broaden its range of applications in scientific research .
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCJRRSLDMQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)F)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681898 |
Source
|
Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-65-3 |
Source
|
Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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